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molecular formula C5H14NO+ B1196258 Choline CAS No. 62-49-7

Choline

Cat. No. B1196258
M. Wt: 104.17 g/mol
InChI Key: OEYIOHPDSNJKLS-UHFFFAOYSA-N
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Patent
US04686002

Procedure details

45% by weight choline base in methanol was prepared by the reaction of ethylene oxide with a methanolic solution of 1:1 trimethylamine/water. The trimethylamine content of the stock solution as prepared was 19 ppm. Sufficient paraformaldehyde to give solutions containing 0.05%, 0.1%, 0.5%, and 1% by weight of paraformaldehyde, and sufficient ethylenediamine to give a reference solution containing 0.15% by weight ethylenediamine (the usual stabilizer for methanolic choline base), when mixed with 15 g of solution, were weighed into 20 ml screw-cap sample vials (one vial for each stabilizer concentration and analysis period), and 15 g of the stock solution added to each vial. The samples were mixed by agitation of the vials, and stored in the dark at ambient temperature (approximately 25° C.) until analysis. Vials were opened, and samples analyzed at two-week intervals for trimethylamine content, and the color noted (each vial was analyzed only once, and the sample discarded after opening, to avoid repeated exposure to air of the longer-term samples). The trimethylamine content was determined by extraction of a 10 mL sample into chloroform, development of the color by reaction with picric acid solution, and spectrophotometric comparison with standard solutions of trimethylamine treated identically. Table 1 shows the trimethylamine (TMA) content versus time for the samples over a period of eight weeks.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trimethylamine water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH2:2]1.[CH3:4][N:5]([CH3:7])[CH3:6].O.CN(C)C>CO>[OH:3][CH2:1][CH2:2][N+:5]([CH3:7])([CH3:6])[CH3:4].[CH2:2]=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
trimethylamine water
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C.O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC[N+](C)(C)C
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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